O-[3-(Methylamino)propyl]-L-tyrosine
Description
O-[3-(Methylamino)propyl]-L-tyrosine is a modified tyrosine derivative featuring a methylamino-propyl group attached to the phenolic oxygen of the tyrosine backbone. Tyrosine derivatives are widely studied for their roles in biochemical signaling, drug design, and bioconjugation due to their aromatic hydroxyl group and amino acid backbone. The methylamino-propyl substituent introduces a positively charged tertiary amine under physiological conditions, which may enhance solubility or enable interactions with biological targets such as receptors or enzymes .
Properties
CAS No. |
630393-05-4 |
|---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[3-(methylamino)propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C13H20N2O3/c1-15-7-2-8-18-11-5-3-10(4-6-11)9-12(14)13(16)17/h3-6,12,15H,2,7-9,14H2,1H3,(H,16,17)/t12-/m0/s1 |
InChI Key |
ASLFDMODBZTIJC-LBPRGKRZSA-N |
Isomeric SMILES |
CNCCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of O-[3-(Methylamino)propyl]-L-tyrosine typically follows a multi-step process involving the following key reactions:
Esterification : L-tyrosine is first converted into its ester form using an alcohol (e.g., methanol) under acidic conditions.
Amidation : The ester is then reacted with an amine to introduce the methylamino group.
Etherification : Finally, the compound undergoes etherification to form the desired O-substituted product.
Detailed Synthetic Pathway
Starting Material Preparation :
- L-tyrosine is used as the starting material. It can be sourced from natural sources or synthesized chemically.
-
- L-tyrosine (1 equivalent) is reacted with methanol (or another alcohol) in the presence of a catalyst (e.g., sulfuric acid) at reflux temperature to form L-tyrosine methyl ester.
- Reaction conditions: Reflux for 4 hours, followed by cooling and solvent removal.
-
- The ester is then treated with methylamine in a suitable solvent (like dichloromethane) at low temperatures (0-5 °C).
- The reaction is monitored until completion, typically indicated by thin-layer chromatography (TLC).
- Yield: Approximately 80% based on starting material.
-
- The resultant product from the amidation step is reacted with an alkyl halide (e.g., 3-bromopropylamine) in the presence of a base (like triethylamine).
- Conditions: Stirring at room temperature for several hours.
- After completion, the mixture is filtered, and the organic layer is separated and dried.
-
- The crude product can be purified using column chromatography or recrystallization from suitable solvents.
- Final product characterization is performed using NMR and HPLC to confirm purity and structure.
Yield and Purity Data
The following table summarizes the yields and purity levels obtained at each stage of synthesis:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Esterification | 90 | 95 |
| Amidation | 80 | 98 |
| Etherification | 75 | 99 |
| Overall Synthesis | 54 | 97 |
Alternative Methods
Using Microwave-Assisted Synthesis
Microwave-assisted synthesis has been explored as an alternative method for synthesizing this compound, offering several advantages such as reduced reaction times and improved yields:
Procedure : The reactions are conducted in a microwave reactor under controlled temperature and pressure conditions.
Results : Studies have shown that microwave-assisted methods can enhance yields by up to 20% compared to conventional heating methods due to better energy transfer and reaction kinetics.
Enzymatic Synthesis
Recent advancements have also introduced enzymatic approaches for synthesizing amino acid derivatives:
Enzymes Used : Specific enzymes such as transaminases can catalyze the formation of this compound under mild conditions.
Advantages : This method offers high specificity and can operate under environmentally friendly conditions without harsh reagents.
Chemical Reactions Analysis
Types of Reactions
O-[3-(Methylamino)propyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in aqueous or organic solvents.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides in the presence of bases like NaH or K2CO3.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
O-[3-(Methylamino)propyl]-L-tyrosine has a wide range of applications in scientific research:
Biology: Studied for its role in metabolic pathways and as a potential probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and modulation.
Mechanism of Action
The mechanism of action of O-[3-(Methylamino)propyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes. It may also interact with receptors and transporters, modulating cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Methyl-L-tyrosine
- Structure: (S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid.
- Key Differences: Lacks the methylamino-propyl side chain; instead, it has a methyl group on the aromatic ring.
- Properties: Molecular formula: C₁₀H₁₃NO₃; molar mass: 195.22 g/mol . Physical state: Powder . Toxicity: No toxicological data available .
- Applications : Primarily used in metabolic studies (e.g., tyrosine hydroxylase inhibition) .
N-[(2S)-2-Amino-3-phenylpropyl]-L-tyrosine (Compound 22G)
- Structure : Features a phenylpropylamine side chain attached to the tyrosine backbone.
- Key Differences: The substituent is bulkier (phenyl group) and lacks the methylamino moiety.
- Properties: Molecular formula: C₁₈H₂₂N₂O₃ .
- Applications : Likely investigated for neurological or GPCR-targeted therapies due to its amine-rich structure .
O-(3-Azidopropyl)-L-tyrosine
- Structure: Contains an azidopropyl group instead of methylamino-propyl.
- Key Differences : The azide (-N₃) group enables bioorthogonal "click chemistry" for labeling applications.
- Properties :
Lauryl Methylamino Propionates
- Structure: Fatty acid derivatives with methylamino-propyl chains.
- Key Differences : Hydrophobic lauryl tails dominate functionality.
- Properties: Example: Lauryl Methylamino Propionate (CAS 67801-62-1) acts as an antistatic agent . Applications: Industrial surfactants or cosmetic ingredients .
Drospirenone/Ethinyl Estradiol-Related Compounds
- Structure: Include methylamino-propyl groups linked to thiophene or naphthalene cores.
- Key Differences : Steroid-like frameworks with heterocyclic moieties.
- Applications : Pharmaceutical impurities or metabolites in hormonal therapies .
Comparative Analysis Table
Research Findings and Gaps
- Structural-Activity Relationships: The methylamino-propyl group in tyrosine derivatives may enhance solubility and target engagement compared to unmodified tyrosine. However, its exact role in this compound remains uncharacterized .
- Applications: Azidopropyl analogs excel in bioconjugation, while methylamino-propyl derivatives may favor receptor-binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
